molecular formula C12H22ClNO3 B2778569 tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate CAS No. 1909288-17-0

tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate

Cat. No.: B2778569
CAS No.: 1909288-17-0
M. Wt: 263.76
InChI Key: UJLBUSWWABLMPG-SECBINFHSA-N
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Description

tert-Butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate ( 1909288-17-0) is a chiral organic compound of significant interest in synthetic and medicinal chemistry. This advanced building block, with a molecular formula of C12H22ClNO3 and a molecular weight of 263.76 g/mol, is particularly valued for its application in the synthesis of peptides and other biologically active molecules . The molecule incorporates a stereogenic center with (R)-configuration and a reactive chloroacetamido group, which makes it a versatile precursor for further functionalization. Researchers utilize this compound in nucleophilic substitution reactions, where the chlorine atom can be readily displaced to create novel amide-linked structures, and in the preparation of custom amino acid derivatives . The tert-butyl ester group offers a robust protective strategy for carboxylic acids, which can be cleaved under mild acidic conditions to reveal the free acid in subsequent synthetic steps. This compound is offered exclusively for research applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl (2R)-2-[(2-chloroacetyl)amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO3/c1-8(2)6-9(14-10(15)7-13)11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLBUSWWABLMPG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC(C)(C)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H20ClN O3
  • Molecular Weight : 239.74 g/mol
  • IUPAC Name : this compound

The structure of this compound features a tert-butyl group, a chloroacetamido moiety, and a branched pentanoate chain, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects, particularly in relation to cancer treatment and anti-inflammatory properties.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing chloroacetamido groups have shown inhibition of tumor cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and modulation of signaling pathways related to cell survival.

StudyCompound TestedCell LineIC50 (µM)Mechanism
Chloroacetamido derivativeHeLa12.5Apoptosis induction
Similar pentanoateMCF-715.0Cell cycle arrest

2. Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including cancer. Compounds like this compound have been explored for their anti-inflammatory effects. Research suggests that such compounds can inhibit pro-inflammatory cytokines and reduce inflammatory responses in animal models.

StudyModel UsedDose (mg/kg)Result
Carrageenan-induced paw edema10Reduced edema by 40%
LPS-induced inflammation5Decreased TNF-alpha levels

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to decreased production of inflammatory mediators.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
  • Induction of Apoptosis : The presence of the chloroacetamido group may facilitate the activation of apoptotic pathways in cancer cells.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment :
    • A study involving xenograft models demonstrated that administering this compound significantly reduced tumor size compared to controls, suggesting its efficacy as an anticancer agent.
  • Case Study on Inflammation :
    • In a model of rheumatoid arthritis, treatment with the compound resulted in reduced joint swelling and pain, correlating with lower levels of inflammatory markers in serum.

Scientific Research Applications

Precursor for Anticoagulants

One of the primary applications of tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate is as a precursor in the synthesis of Edoxaban, a direct oral anticoagulant used to prevent blood clots. The compound serves as a vital intermediate in the synthetic pathway leading to Edoxaban, which is marketed under the brand name Lixiana® . The efficient synthesis of this compound has been highlighted in patents that detail improved methods for its production, emphasizing high yield and purity .

Synthesis of Other Bioactive Compounds

Beyond Edoxaban, this compound is also utilized in the synthesis of other bioactive molecules. Its structural features allow for modifications that can lead to various pharmacologically active compounds. For instance, it has been explored as a building block for compounds targeting transcription factors involved in cancer progression, such as TEAD family transcription factors . These compounds may inhibit aberrant transcriptional activity associated with various diseases, including proliferative disorders like cancer .

Chiral Building Block

The compound is recognized for its utility in asymmetric synthesis due to its chiral nature. It can be employed as a chiral auxiliary or a starting material in the preparation of enantiomerically enriched products. Research indicates that using this compound can enhance enantioselectivity in reactions involving rhodium-catalyzed hydrogenation processes . This application is particularly relevant in the development of chiral drugs where specific enantiomers exhibit desired biological activity.

Case Studies

Several studies have documented the effectiveness of this compound in asymmetric synthesis:

  • Rhodium-Catalyzed Reactions : In one study, this compound was used as a ligand in rhodium-catalyzed hydrogenation reactions, achieving high enantioselectivity . The results demonstrated that modifying reaction conditions could significantly impact the yield and selectivity of the desired products.
  • Synthesis of Amino Acids : Another case study involved utilizing this compound to synthesize amino acids with high stereochemical control, showcasing its versatility as a chiral building block in complex organic syntheses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate with structurally related compounds, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield/Purity Notable Applications/Properties References
This compound C₁₂H₂₂ClNO₃* 279.76* 2-chloroacetamido, 4-methylpentanoate 95% purity Peptidomimetic synthesis, protease inhibition
(S)-tert-Butyl 2-(2-phenoxyacetamido)-4-methylpentanoate (19o) C₁₈H₂₇NO₄ 321.41 2-phenoxyacetamido 77% yield Intermediate for aromatic conjugates
(S)-tert-Butyl 2-(2-(4-methoxyphenoxy)acetamido)-4-methylpentanoate (19p) C₁₉H₂₉NO₅ 351.44 4-methoxyphenoxyacetamido Not reported Enhanced solubility due to methoxy group
tert-Butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate C₁₁H₂₀ClNO₃ 249.73 Shorter chain (3-methylbutanoate) 95% purity Structural analog with reduced steric bulk
tert-Butyl (R)-2-hydroxy-4-methylpentanoate C₁₀H₂₀O₃ 188.27 2-hydroxy instead of chloroacetamido Not reported Solubility enhancer, chiral resolving agent

*Estimated based on structural similarity to and .

Key Findings:

Substituent Effects on Reactivity: The chloroacetamido group in the target compound enables electrophilic reactivity, making it suitable for covalent bonding with nucleophiles (e.g., thiols in enzyme active sites) .

Chain Length and Steric Effects: The 4-methylpentanoate backbone provides greater steric bulk compared to 3-methylbutanoate (). This difference influences solubility and steric hindrance during coupling reactions. The longer chain in the target compound may improve conformational flexibility in peptidomimetics .

Functional Group Impact on Bioactivity: Compounds with chloroacetamido groups (e.g., the target compound and derivative 39 in ) are utilized in dual SARS-CoV-2 protease inhibition due to their ability to form covalent adducts with catalytic cysteine residues . In contrast, hydroxy or phenoxy analogs lack this electrophilic capability, limiting their use in irreversible inhibition .

Synthetic Accessibility: The target compound and its analogs are typically synthesized via amidation of tert-butyl-protected amino esters. Yields vary significantly; for example, 19o is obtained in 77% yield , while the chloroacetamido derivative () achieves 78% yield after multiple steps .

Commercial Availability: tert-Butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate () is commercially available at 95% purity, whereas the 4-methylpentanoate variant may require custom synthesis, impacting research scalability .

Q & A

Q. What are the critical steps and intermediates in synthesizing tert-butyl (2R)-2-(2-chloroacetamido)-4-methylpentanoate?

The synthesis typically involves:

Amino Acid Precursor Preparation : Starting with a chiral (2R)-configured amino acid (e.g., 4-methylpentanoic acid derivative) to ensure stereochemical integrity.

Chloroacetamido Group Introduction : Reacting the amino group with chloroacetyl chloride under anhydrous conditions, often in dichloromethane (DCM) with a base like triethylamine to neutralize HCl .

Esterification : Protecting the carboxylic acid as a tert-butyl ester using Boc anhydride (di-tert-butyl dicarbonate) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the final product.

Step Key Reagents/Conditions Intermediate
1(2R)-amino acid, Boc₂O, DMAPProtected amino acid
2Chloroacetyl chloride, DCMChloroacetamido intermediate
3Boc anhydride, THFtert-Butyl ester product

Q. How is the structure of this compound confirmed experimentally?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for tert-butyl (δ ~1.4 ppm, singlet), amide NH (δ ~6.5–7.5 ppm), and methylpentanoate backbone (δ 0.8–1.2 ppm for branched methyl groups).
    • ¹³C NMR : Carbonyl signals for ester (δ ~170 ppm) and amide (δ ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₂H₂₂ClNO₃: calc. 263.1294, observed 263.1298) .
  • Chiral HPLC : Validates enantiomeric purity using a chiral column (e.g., Chiralpak IA) with hexane/isopropanol mobile phase .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during chloroacetylation (risk of HCl release) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in a sealed container at 2–8°C to prevent hydrolysis of the ester or amide groups .

Advanced Research Questions

Q. How can computational methods optimize the stereoselective synthesis of this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict enantioselectivity during amide bond formation. For example, assess energy barriers for (2R) vs. (2S) configurations .
  • Reaction Path Screening : Tools like the Artificial Force-Induced Reaction (AFIR) method identify low-energy pathways for chloroacetamido group attachment .
  • Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction kinetics (e.g., DCM vs. THF) to maximize yield .

Q. How should researchers address contradictory spectroscopic data during characterization?

  • Cross-Validation : Compare NMR data with analogous compounds (e.g., tert-butyl (2S)-isomer) to resolve ambiguities in peak assignments .
  • Dynamic NMR Experiments : For rotameric splitting in amide protons, use variable-temperature NMR to confirm conformational exchange .
  • X-ray Crystallography : Resolve absolute configuration if chiral centers are disputed (requires high-purity crystals) .

Q. What methodologies are used to evaluate the biological activity and structure-activity relationships (SAR) of this compound?

  • In Vitro Assays :
    • Enzyme Inhibition : Test against target enzymes (e.g., proteases) using fluorogenic substrates. IC₅₀ values quantify potency .
    • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation in cell lines .
  • SAR Analysis :
    • Analog Synthesis : Modify the chloroacetamido group (e.g., replace Cl with Br) or ester (e.g., methyl vs. tert-butyl) to assess functional group contributions .
    • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

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